molecular formula C21H17NO2 B3356684 4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde CAS No. 679835-69-9

4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde

Cat. No.: B3356684
CAS No.: 679835-69-9
M. Wt: 315.4 g/mol
InChI Key: UOKDRANBZBWJIF-UHFFFAOYSA-N
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Description

4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde is a complex organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.365 g/mol . This compound is characterized by its unique structure, which includes an amino group, a formyl group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde typically involves multiple steps. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde
  • 4-[(2-amino-3-methylphenyl)phenyl]benzaldehyde
  • 4-[2-amino-3-(4-methylphenyl)phenyl]benzaldehyde

Uniqueness

4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde is unique due to the presence of both an amino group and a formyl group on the same benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-14-10-19(17-6-2-15(12-23)3-7-17)21(22)20(11-14)18-8-4-16(13-24)5-9-18/h2-13H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKDRANBZBWJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)N)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477763
Record name [1,1':3',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2'-amino-5'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679835-69-9
Record name [1,1':3',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2'-amino-5'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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